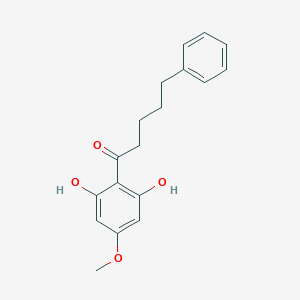

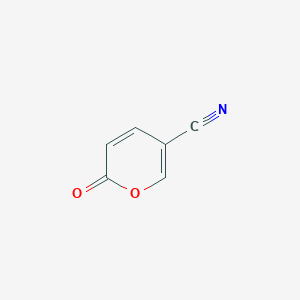

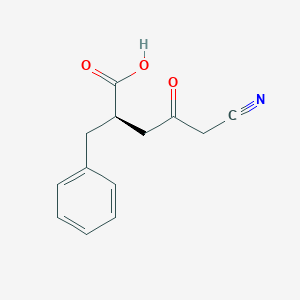

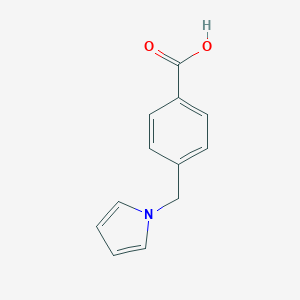

4-(1H-pyrrol-1-ylmethyl)benzoic acid

説明

The compound of interest, 4-(1H-pyrrol-1-ylmethyl)benzoic acid, is a pyrrole derivative that is structurally related to various benzoic acid compounds and pyrrole analogs. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

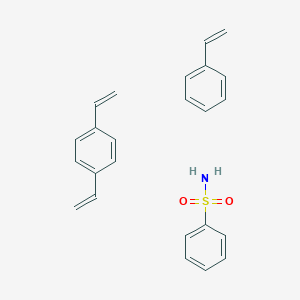

The synthesis of pyrrole derivatives often involves multi-component reactions or coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the synthetic accessibility of such compounds . Similarly, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs were synthesized and characterized by various spectroscopic techniques, indicating the versatility of synthetic approaches for pyrrole derivatives .

Molecular Structure Analysis

The molecular structures of pyrrole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by spectral measurements . Additionally, DFT calculations have been employed to predict the spectral and geometrical data of these compounds, showing good correlation with experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The azo-benzoic acids, which are structurally related to pyrrole derivatives, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . This indicates the potential for diverse chemical reactivity in pyrrole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. For instance, some pyrrole derivatives exhibit luminescent properties in both solution and solid state, and their luminescence can be enhanced upon aggregation in certain solvents . Additionally, the solvatochromic and thermochromic properties of metal-organic frameworks based on pyridin-4-yl benzoic acid have been investigated, showing that these compounds can change color in response to different stimuli . The electrochemical study of a pyrrole derivative also indicated its potential as a corrosion inhibitor .

科学的研究の応用

Pharmacokinetics and Dietary Exposures

A study by Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for benzoic acid across different species (rats, guinea pigs, and humans) to understand metabolic and dosimetric variations. This research offers insights into the safety and dietary exposure levels of benzoic acid, which could indirectly relate to similar compounds like 4-(1H-pyrrol-1-ylmethyl)benzoic acid in terms of metabolic pathways and safety assessments (Hoffman & Hanneman, 2017).

Regulation of Gut Functions

Mao et al. (2019) reviewed the use of benzoic acid as an antimicrobial and antifungal preservative in food and feeds, highlighting its potential to improve gut health by regulating functions like digestion, absorption, and microbiota composition. This research suggests that derivatives of benzoic acid could also exhibit similar beneficial effects on gut functions, providing a foundation for exploring the applications of 4-(1H-pyrrol-1-ylmethyl)benzoic acid in nutritional and pharmaceutical contexts (Mao, Yang, Chen, Yu, & He, 2019).

Chemical and Biological Activities

Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing similar structural features to 4-(1H-pyrrol-1-ylmethyl)benzoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. This research provides insight into potential chemical and biological activities, underscoring the importance of structural analysis in understanding the multifaceted applications of such compounds (Boča, Jameson, & Linert, 2011).

Detoxification and Environmental Safety

Shoukat (2020) discussed the role of probiotics and lactic acid bacteria in detoxifying benzo[a]pyrene, a polycyclic aromatic hydrocarbon, suggesting that similar strategies could be employed for the detoxification of related compounds like 4-(1H-pyrrol-1-ylmethyl)benzoic acid. This approach highlights the potential environmental and health safety applications of such compounds through biological detoxification processes (Shoukat, 2020).

Safety and Hazards

特性

IUPAC Name |

4-(pyrrol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJRENXLDBXRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359295 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137025-10-6 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the polymeric film synthesized from 4-(1H-pyrrol-1-ylmethyl)benzoic acid interact with ions? What influences its ion-binding capacity?

A1: The research by Guerrier et al. [] demonstrates that 4-(1H-pyrrol-1-ylmethyl)benzoic acid can be electrochemically polymerized into a thin film on an electrode surface. This film exhibits cation-exchange properties due to the presence of carboxyl groups within its structure. These carboxyl groups can deprotonate, creating negatively charged sites within the film. These sites then attract and bind positively charged ions (cations) from the surrounding solution, effectively acting as an ion exchanger.

Q2: What evidence supports the successful incorporation of metal ions into the poly[4-(1H-pyrrol-1-ylmethyl)benzoic acid] film?

A2: The researchers successfully incorporated various metal-containing cations into the pre-formed polymer film. These included hexaamineruthenium, tris(1,10-phenanthroline)iron, and a positively charged porphyrin derivative. [] The successful incorporation of these cations into the film provides strong evidence for the cation-exchange capabilities of the poly[4-(1H-pyrrol-1-ylmethyl)benzoic acid] material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。